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molecular formula C6H5BrN2O2 B570044 Methyl 5-Bromopyrimidine-2-carboxylate CAS No. 89581-38-4

Methyl 5-Bromopyrimidine-2-carboxylate

Cat. No. B570044
M. Wt: 217.022
InChI Key: XILAKTMDKMVJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

The methyl 5-bromopyrimidine-2-carboxylate (1 g, 4.61 mmol), tert-butyl carbamate (0.756 g, 6.45 mmol), diacetoxypalladium (0.052 g, 0.23 mmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (0.267 g, 0.46 mmol), cesium carbonate (2.252 g, 6.91 mmol) and dioxane (15 mL) were placed and sealed into a microwave tube. The reaction was degased, purged with argon and heated to 90 °C (oil bath) over a period of 7 hours . The mixture was poured in water, extracted with ethyl acetate (x2). The organic phase was washed with brine, dried over magnesium sulfate and concentrated. The crude product was purified by flash chromatography on silica gel 15-40µm eluting with 5 to 50% ethyl acetate in petroleum ether. The solvent was evaporated to dryness to afford methyl 5-(tert- butoxycarbonylamino)pyrimidine-2-carboxylate (0.710 g, 60.8 %) as a white solid.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00691 mol
Type
reagent
Reaction Step One
Quantity
0.015 L
Type
solvent
Reaction Step Two
Quantity
0.00645 mol
Type
reactant
Reaction Step Three
Quantity
0.00461 mol
Type
reactant
Reaction Step Four
Quantity
0.000461 mol
Type
catalyst
Reaction Step Five
Quantity
0.00023 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
410
reaction index
NAME
0.0 [Unassigned] Unrecognized
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00691 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.015 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.00645 mol
Type
reactant
Smiles
CC(C)(C)OC(=O)N
Step Four
Name
Quantity
0.00461 mol
Type
reactant
Smiles
COC(=O)C1=NC=C(C=N1)Br
Step Five
Name
Quantity
0.000461 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.00023 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)NC1=CN=C(N=C1)C(=O)OC
Measurements
Type Value Analysis
YIELD 60.84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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